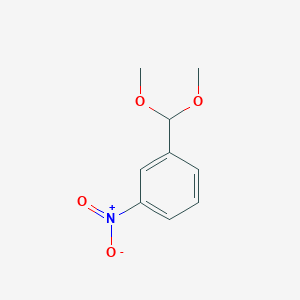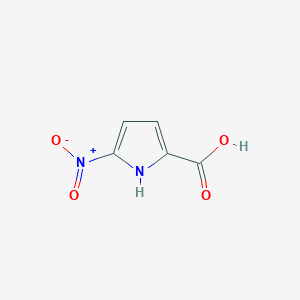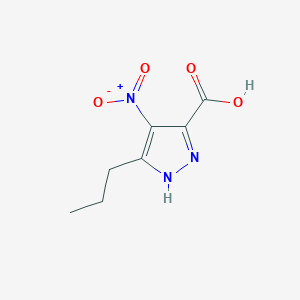![molecular formula C8H16BrNO B3023452 (4aR,8aR)-Octahydro-2H-benzo[b][1,4]oxazine CAS No. 74572-19-3](/img/structure/B3023452.png)
(4aR,8aR)-Octahydro-2H-benzo[b][1,4]oxazine
Vue d'ensemble
Description
(4aR,8aR)-Octahydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that belongs to the oxazine family. It is characterized by a six-membered ring containing one oxygen and one nitrogen atom. This compound is notable for its unique stereochemistry, which is indicated by the (4aR,8aR) configuration. The structure of this compound makes it an interesting subject for research in various scientific fields, including organic chemistry and medicinal chemistry.
Mécanisme D'action
Target of Action
It’s known that oxazine derivatives can serve as functional kernels to construct single-molecule switches .
Mode of Action
The compound interacts with its targets through a process of de/rehydrogenation of 1,4-oxazine linkers, which efficiently switches single-molecule junctions between a low-conducting and a high-conducting state . This change is attributed to the modified energy gap of the central molecule as well as the charge rearrangement at the molecule–electrode interfaces .
Biochemical Pathways
It’s known that the de/rehydrogenation of 1,4-oxazine linkers can efficiently switch single-molecule junctions between different conducting states . This suggests that the compound may influence electron transport pathways.
Result of Action
The result of the action of (4aR,8aR)-Octahydro-2H-benzo[b][1,4]oxazine is the efficient switching of single-molecule junctions between a low-conducting and a high-conducting state . This suggests that the compound could have potential applications in molecular electronics.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, an electrostatic gate field can control the proton transfer process and thus allow specific conductance states to be selected
Analyse Biochimique
Cellular Effects
Related oxazine compounds have been shown to exhibit differential biological activity in breast cancer cell lines
Molecular Mechanism
It has been theoretically demonstrated that the de/rehydrogenation of 1,4-oxazine linkers can efficiently switch single-molecule junctions between a low-conducting and a high-conducting state . This suggests that (4aR,8aR)-Octahydro-2H-benzo[b][1,4]oxazine may interact with biomolecules and potentially influence gene expression.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the synthetic routes for (4aR,8aR)-Octahydro-2H-benzo[b][1,4]oxazine involves the use of α-amino ketones and diazo pyruvates. This method is catalyzed by ruthenium chloride (RuCl3) and proceeds through a tandem N–H insertion/cyclization sequence. The reaction conditions are mild, and the process shows broad functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(4aR,8aR)-Octahydro-2H-benzo[b][1,4]oxazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazine compounds.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazine N-oxides, while reduction can produce dihydrooxazine derivatives.
Applications De Recherche Scientifique
(4aR,8aR)-Octahydro-2H-benzo[b][1,4]oxazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Oxazine: Another isomeric form with different ring connectivity and chemical properties.
1,4-Dioxin: Contains two oxygen atoms in the ring and exhibits different reactivity compared to oxazines.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both nitrogen and oxygen atoms in the ring
Propriétés
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-2H-benzo[b][1,4]oxazine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.BrH/c1-2-4-8-7(3-1)9-5-6-10-8;/h7-9H,1-6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIRJOVRSAKRLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NCCO2.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670739 | |
| Record name | Octahydro-2H-1,4-benzoxazine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74572-19-3 | |
| Record name | Octahydro-2H-1,4-benzoxazine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-phenyl-N~1~-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine](/img/structure/B3023373.png)

![[(4-Nitrophenyl)sulfonyl]acetic acid](/img/structure/B3023378.png)

![3-[4-Nitro-2-(trifluoromethyl)anilino]propan-1-ol](/img/structure/B3023380.png)







